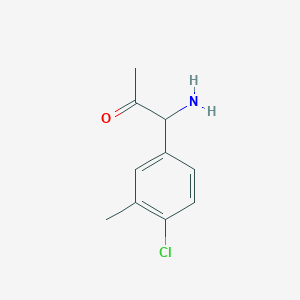
(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both an amino group and a vinyl group attached to a phenyl ring, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-vinylbenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the condensation of 2-vinylbenzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the amino group to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or ketones.
Reduction: Ethyl derivatives or amines.
Substitution: Various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(2-vinylphenyl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
(1S,2S)-1-Amino-1-(2-vinylphenyl)propan-2-OL: Another stereoisomer with distinct properties.
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL: The fourth stereoisomer with unique characteristics.
Uniqueness
(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties compared to its stereoisomers. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1 |
Clave InChI |
FTYJNULGKZXDNB-LDYMZIIASA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=CC=C1C=C)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1C=C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)
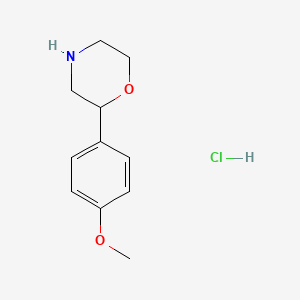

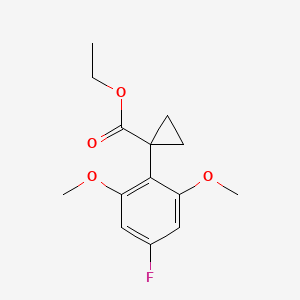
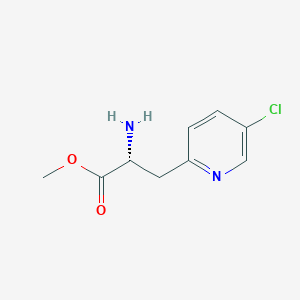

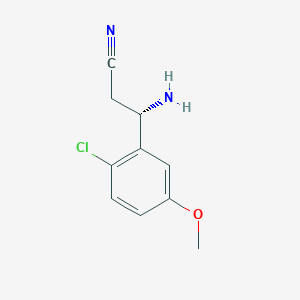
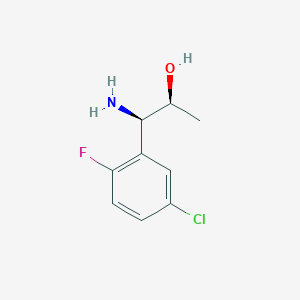
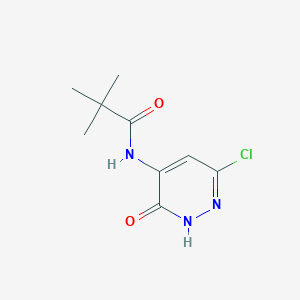
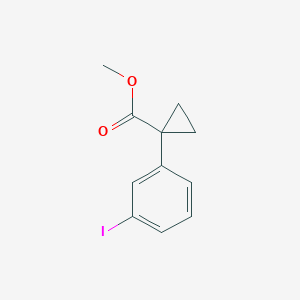

![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
